N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide typically involves multiple stepsThe benzothiazole ring can be synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The final step involves the coupling of the benzothiazole derivative with 3,4,5-triethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines .
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In cancer treatment, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-aminobenzothiazole
- 2-arylbenzothiazole
- 2-substituted benzothiazoles
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is unique due to its triethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and bioavailability compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4S/c1-5-31-22-15-19(16-23(32-6-2)25(22)33-7-3)26(30)28-21-14-18(13-12-17(21)4)27-29-20-10-8-9-11-24(20)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIGTDGFRMLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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